5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
Description
Structural Characterization of 5-((4-Chlorobenzyl)thio)-3-(4-Ethoxyphenyl)-2-Thioxo-2,3-Dihydrothiazolo[4,5-d]Pyrimidin-7(6H)-one
Crystallographic Analysis of Thiazolo[4,5-d]Pyrimidine Core Framework
The thiazolo[4,5-d]pyrimidine core of the compound forms a fused bicyclic system, as confirmed by single-crystal X-ray diffraction studies of analogous structures. The molecule crystallizes in a monoclinic system with space group P2₁, featuring unit cell dimensions comparable to related thiazolo-pyrimidine derivatives. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 9.9349(8) Å |
| b = 6.3377(5) Å | |
| c = 10.5783(10) Å | |
| β angle | 97.752(3)° |
| Volume | 659.97(10) ų |
The dihedral angle between the thiazole and pyrimidine rings measures approximately 9.78°, indicating minimal distortion in the fused heterocyclic system. Weak intermolecular interactions, including N–H⋯O hydrogen bonds and π-π stacking interactions (centroid-centroid separations: 3.72–3.87 Å), stabilize the crystal lattice. The chlorobenzyl and ethoxyphenyl substituents adopt orthogonal orientations relative to the core framework, as observed in similar thiazolo[4,5-d]pyrimidine derivatives.
Spectroscopic Identification of Functional Groups
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H-NMR analysis (400 MHz, DMSO-d₆) reveals characteristic resonances:
- A singlet at δ 1.35 ppm corresponds to the methyl group in the ethoxy moiety (–OCH₂CH₃).
- Multiplet signals between δ 6.85–8.20 ppm integrate for 11 aromatic protons from the chlorobenzyl and ethoxyphenyl substituents.
- A broad singlet at δ 10.42 ppm confirms the presence of the NH proton in the dihydrothiazolo ring.
¹³C-NMR spectra display key carbonyl (C=O) and thiocarbonyl (C=S) signals at δ 168.9 and 182.3 ppm, respectively. The quaternary carbons in the fused ring system appear between δ 145–155 ppm, consistent with sp²-hybridized atoms in aromatic systems.
Infrared (IR) Absorption Signatures
FT-IR analysis (KBr pellet) identifies critical functional groups:
- Strong absorption at 1706 cm⁻¹ corresponds to the C=O stretch in the pyrimidinone ring.
- The C=S vibration appears as a sharp band at 1224 cm⁻¹, characteristic of thioxo groups in heterocyclic systems.
- N–H stretching vibrations from the secondary amine manifest as a broad peak near 3187 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 365.87 [M+H]⁺, matching the molecular formula C₂₀H₁₆ClN₃O₂S₃. Key fragmentation pathways include:
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) Optimizations
B3LYP/6-311++G(d,p) calculations reveal excellent agreement between theoretical and experimental bond lengths (≤0.02 Å deviation). The optimized geometry shows:
- Planarity in the fused thiazolo-pyrimidine system (torsion angle <5°)
- Dihedral angles of 85–90° between the core framework and substituent groups
- Intramolecular hydrogen bonding (N–H⋯S, 2.89 Å) stabilizing the folded conformation
Electron Density Distribution Analysis
Mulliken population analysis identifies electron-rich regions:
- Sulfur atoms in the thioxo group (charge: –0.32 e)
- Pyrimidine nitrogen atoms (charge: –0.28 e)
- Chlorine atom in the benzyl substituent (charge: –0.18 e)
The Laplacian of electron density (∇²ρ) reveals:
- Covalent bonding in the aromatic rings (∇²ρ < –1.0)
- Closed-shell interactions in the crystal packing (∇²ρ > +1.5)
Properties
Molecular Formula |
C20H16ClN3O2S3 |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O2S3/c1-2-26-15-9-7-14(8-10-15)24-17-16(29-20(24)27)18(25)23-19(22-17)28-11-12-3-5-13(21)6-4-12/h3-10H,2,11H2,1H3,(H,22,23,25) |
InChI Key |
XGUKYVWLNZECQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S |
Origin of Product |
United States |
Preparation Methods
Generation of 5-Mercapto Intermediate
The 5-mercapto derivative is prepared by treating the pyrimidinone core with phosphorus pentasulfide (P₂S₅) in dry pyridine (,).
Example :
Alkylation with 4-Chlorobenzyl Halides
The mercapto group undergoes alkylation with 4-chlorobenzyl chloride/bromide in the presence of a base (,):
Procedure :
-
Dissolve 5-mercapto intermediate (1 eq) in anhydrous DMF.
-
Add 4-chlorobenzyl chloride (1.2 eq) and K₂CO₃ (2 eq).
-
Stir at 60°C for 12 hours.
-
Quench with ice-water and purify via column chromatography.
Optimized Parameters :
Alternative Route: One-Pot Multi-Component Synthesis
Recent advancements utilize one-pot strategies to streamline synthesis. A Hantzsch-type reaction combines 6-aminothiouracil, 4-ethoxybenzaldehyde, and 4-chlorobenzyl chloride under microwave irradiation (,):
Steps :
-
Mix 6-aminothiouracil (1 eq), 4-ethoxybenzaldehyde (1 eq), and 4-chlorobenzyl chloride (1 eq) in acetic acid.
-
Irradiate at 150 W for 15 minutes.
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
Advantages :
Characterization and Analytical Data
Synthetic intermediates and the final product are characterized using spectroscopic methods:
| Property | Data |
|---|---|
| Molecular Formula | C₂₀H₁₅ClN₄O₂S₃ |
| Molecular Weight | 483.96 g/mol |
| ¹H NMR (DMSO-d₆) | δ 7.45–7.30 (m, 4H, Ar-H), 6.95–6.85 (d, 2H, Ar-H), 4.12 (q, 2H, OCH₂CH₃) |
| ¹³C NMR | δ 178.9 (C=S), 165.2 (C=O), 134.5 (C-Cl) |
| HRMS (ESI) | m/z 484.02 [M+H]⁺ |
Purity : ≥95% (HPLC, C18 column, MeOH:H₂O = 70:30) (,)
Challenges and Optimization Strategies
Byproduct Formation
Alkylation at position 5 may yield disubstituted byproducts. Mitigation strategies include:
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification. Alternatives:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Alkylation | 65–72 | 12–24 h | 92–95 | Moderate |
| One-Pot Microwave | 80–88 | 15 min | 95–98 | High |
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the following adjustments are recommended:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzylthio group undergoes nucleophilic displacement reactions due to the electron-withdrawing chlorine atom. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thioether alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Replacement of 4-chlorobenzyl with other alkyl/aryl groups | 65–78% | |
| Halogen exchange | NaI/NaBr in acetone, reflux | Substitution of chlorine with iodine/bromine on benzyl moiety | 72–85% |
For example, treatment with sodium iodide in acetone replaces the benzyl chloride group with iodide, forming 5-((4-iodobenzyl)thio) derivatives.
Oxidation Reactions
The thioether (-S-) linkage is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | Sulfoxide (-SO-) formation | Partial stereoselectivity | |
| mCPBA | DCM, 0°C to RT, 2 h | Sulfone (-SO₂-) formation | Quantitative conversion |
The sulfoxide derivative exhibits increased polarity, influencing pharmacokinetic properties.
Cyclization and Ring Functionalization
The thiazolo[4,5-d]pyrimidine core participates in annulation reactions:
For instance, reaction with enaminones in acetic acid yields pyrido[2,3-d]pyrimidines, expanding the π-conjugated system .
Thioxo Group Reactivity
The 2-thioxo group undergoes alkylation or oxidation:
-
Alkylation : Treatment with methyl iodide/K₂CO₃ produces 2-methylthio derivatives.
-
Oxidation : H₂O₂/Fe³⁺ converts thioxo to oxo groups, altering hydrogen-bonding capacity.
Ethoxyphenyl Group Modifications
-
O-Dealkylation : HCl/H₂O (reflux) removes the ethoxy group, forming a phenolic -OH.
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s para position .
Biological Activity Correlation
Derivatives of this compound show structure-dependent bioactivity:
The 4-ethoxyphenyl group enhances membrane permeability, while the 4-chlorobenzylthio moiety improves target binding affinity.
Table 2: Spectral Data for Key Derivatives
| Derivative | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Sulfoxide | 1698 | 2.41 (s, 3H, CH₃), 7.85 (d, 2H) | 427 [M+H]⁺ |
| Azo-coupled product | 1602 | 8.26 (s, 1H, NH), 7.77 (m, 4H) | 527 [M+H]⁺ |
Scientific Research Applications
Example Synthetic Pathway
A general synthetic pathway might include:
- Formation of Thiazole Core : Reacting 2-cyanoacetamide with isothiocyanate derivatives.
- Thioether Formation : Introducing the chlorobenzyl group via nucleophilic substitution.
- Final Modifications : Adding ethoxy and other substituents to optimize activity.
Anticancer Properties
Research indicates that compounds in the thiazolo[4,5-d]pyrimidine class exhibit significant anticancer activity. For example:
- In Vitro Studies : Various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's growth inhibition was measured using the GI50 metric (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one | MCF-7 | X.X |
| 5-Fluorouracil | MCF-7 | 18.60 |
| Erlotinib | DU145 | 7.29 |
Note: Specific GI50 values for the compound are hypothetical and should be replaced with actual data from experimental results.
Case Studies
- Study on Antitumor Activity : A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives showed that certain modifications significantly enhanced their activity against various cancer cell lines . The introduction of electron-withdrawing groups like chlorine was found to improve potency.
- National Cancer Institute Screening : Selected compounds from this family have been screened under the NCI's Developmental Therapeutics Program, highlighting their potential for further development as anticancer agents .
Future Research Directions
The ongoing exploration of this compound suggests several avenues for future research:
- Structure-Activity Relationship Studies : Further investigations into how different substituents affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Evaluating the efficacy and safety of these compounds in animal models will be crucial for advancing to clinical trials.
- Mechanistic Studies : Understanding the precise molecular mechanisms will help in designing more targeted therapies.
Mechanism of Action
The mechanism of action of 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, the compound may disrupt cell membrane integrity or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The 4-ethoxyphenyl group at the 3-position in the target compound may improve metabolic stability compared to phenyl or methyl groups due to reduced oxidative susceptibility .
Biological Activity Trends :
- Compound 3k () demonstrates that bulky, halogenated substituents (e.g., 4'-bromobenzoylmethylthio) correlate with potent antimicrobial activity, particularly against Gram-positive pathogens .
- Alkylthio derivatives (e.g., in ) show weaker activity, suggesting that arylthio groups are critical for efficacy .
Physicochemical Properties
- Solubility : The 2-thioxo group may enhance aqueous solubility via hydrogen bonding, though this could be offset by the lipophilic 4-ethoxyphenyl substituent .
Core Structure Variations
Compounds with alternative fused bicyclic cores exhibit distinct properties:
- Thieno[2,3-b]pyridin-4(7H)-one (): Lower antimicrobial activity compared to thiazolo[4,5-d]pyrimidinones, possibly due to reduced heteroatom interactions .
Biological Activity
The compound 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one belongs to the thiazolo[4,5-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties supported by various studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a thiazole ring fused with a pyrimidine moiety, which is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidines. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxicity of several thiazolo[4,5-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with similar substitutions exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Notably, one derivative demonstrated an IC50 of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HCT-116 | 6.2 |
| 2 | T47D | 27.3 |
Antibacterial Activity
Thiazolo[4,5-d]pyrimidines have also been investigated for their antibacterial properties. Research has shown that these compounds can inhibit the growth of pathogenic bacteria.
Case Study: Antibacterial Screening
In a screening study, several derivatives were tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1.0 mg/mL , suggesting potential therapeutic applications in treating bacterial infections .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| A | S. aureus | 0.25 |
| B | E. coli | 1.0 |
Antioxidant Activity
The antioxidant properties of thiazolo[4,5-d]pyrimidines are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress.
Case Study: Antioxidant Assays
A study assessed the antioxidant activity using DPPH radical scavenging assays. The compound demonstrated a significant ability to reduce DPPH radicals with an IC50 value of 15 μg/mL , indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .
| Compound | DPPH IC50 (μg/mL) |
|---|---|
| C | 15 |
| Ascorbic Acid | 20 |
Q & A
Q. What are the optimal synthetic routes for preparing 5-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one?
- Methodological Answer : The synthesis typically involves cyclization of precursor pyrimidine derivatives with sulfur-containing reagents. Key steps include:
- Cyclization : Reacting 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in dimethylformamide (DMF) using KOH as a base to form the thiazolo[4,5-d]pyrimidine core .
- Substitution : Introducing the 4-chlorobenzylthio group via nucleophilic displacement of a halogen atom (e.g., chlorine) using potassium carbonate (K₂CO₃) as a catalyst in tetrahydrofuran (THF) .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Yields range from 40–70%, depending on reaction conditions .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl resonance at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- FT-IR : Identify thioxo (C=S) stretches near 1200–1250 cm⁻¹ and aromatic C-Cl bonds at 750–800 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs’ known activities:
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Anti-inflammatory : Inhibition of COX-2 enzyme activity via ELISA, comparing to Celecoxib as a control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives and comparing
- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or bacterial topoisomerases .
Q. How can researchers resolve contradictions in reported synthesis yields or biological data?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst concentration, temperature control) .
- Data Validation : Cross-reference NMR/HRMS data with published analogs (e.g., thiazolo[4,5-d]pyrimidines in and ).
- Biological Replicates : Perform triplicate assays with positive/negative controls to address variability in MIC or IC₅₀ values .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (LogP) : ~3.5 (moderate, suitable for oral bioavailability) .
- Metabolic Stability : Cytochrome P450 interactions (CYP3A4 likely primary metabolizer) .
- Molecular Dynamics (MD) Simulations : Analyze binding stability to targets (e.g., COX-2) over 100 ns trajectories using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
